LENS CULINARIS AGGLUTININ
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Overview
Description
Lens culinaris agglutinin is a homodimeric lectin derived from the common edible lentil, Lens culinaris. This protein is composed of two distinct polypeptides: the light chain (α) with 52 amino acids and the heavy chain (β) with 180 residues, forming an α2β2 composition with a molecular mass of approximately 49,000 Da . This compound is known for its ability to selectively recognize and bind to specific carbohydrate structures, making it a valuable tool in various biological and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lens culinaris agglutinin is typically extracted from lentil seeds through a series of purification steps. The process involves homogenizing the seeds, followed by centrifugation to remove debris. The supernatant is then subjected to affinity chromatography using a specific carbohydrate ligand to isolate the lectin .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of lentil plants, followed by mechanical extraction and purification of the lectin. The purified lectin is then lyophilized and stored under specific conditions to maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions: Lens culinaris agglutinin primarily undergoes binding interactions with carbohydrates rather than traditional chemical reactions like oxidation or reduction. It recognizes sequences containing α-linked mannose residues and other sugars as part of the receptor structure .
Common Reagents and Conditions: The binding interactions of this compound with carbohydrates are typically studied under physiological conditions, with buffers such as HEPES and NaCl used to maintain pH and ionic strength .
Major Products Formed: The primary product of this compound interactions is the formation of stable lectin-carbohydrate complexes, which can be used in various assays and applications .
Scientific Research Applications
Lens culinaris agglutinin has a wide range of applications in scientific research:
Immunofluorescence and Glycobiology: It is used as a fluorescent conjugate to stain specific carbohydrate structures in tissues and cells.
Antiviral Research: this compound and its engineered versions, such as lectibodies, have shown potential as antiviral agents by binding to glycosylated viral proteins and neutralizing viruses.
Cancer Biomarkers: The lectin-reactive fraction of α-fetoprotein (AFP-L3) is used as a biomarker for hepatocellular carcinoma recurrence.
Cellular and Molecular Biology: It acts as a recognition molecule in cell-cell and cell-molecule interactions, playing a role in various biological processes.
Mechanism of Action
Lens culinaris agglutinin exerts its effects by selectively binding to specific carbohydrate structures on the surface of cells and viral envelopes. This binding is mediated through reversible interactions at specific binding sites on the lectin. The recognition of α-linked mannose residues and other sugars enhances the affinity and specificity of the lectin . In antiviral applications, this binding can lead to the neutralization and clearance of viruses by targeting glycosylated viral proteins .
Comparison with Similar Compounds
- Concanavalin A
- Galanthus nivalis agglutinin
- Hippeastrum hybrid agglutinin
Lens culinaris agglutinin stands out due to its specific binding properties and its wide range of applications in scientific research and medical diagnostics.
Properties
CAS No. |
117675-52-2 |
---|---|
Molecular Formula |
C145H234N52O44S3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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